

# Spectroscopic data (NMR, IR, UV-Vis) for 4-Azidobenzoic acid.

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A Technical Guide to the Spectroscopic Characterization of 4-Azidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-azidobenzoic acid**, a versatile molecule often utilized in bioconjugation and photolabeling applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for data acquisition.

### Introduction

**4-Azidobenzoic acid** (C7H5N3O2) is a bifunctional linker molecule containing a photoreactive azide group and a carboxylic acid moiety. This structure allows for its covalent attachment to other molecules via the carboxyl group, while the azide group can be photochemically converted into a highly reactive nitrene for non-specific C-H insertion, enabling the formation of stable crosslinks.[1] Accurate spectroscopic characterization is crucial for verifying the purity and structural integrity of **4-azidobenzoic acid** before its use in downstream applications.

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **4-azidobenzoic acid**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Azidobenzoic Acid**[2]

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
12.89	Singlet	-	1H	-СООН
7.94	Doublet	8.63	2H	Ar-H (ortho to - COOH)
7.19	Doublet	8.63	2H	Ar-H (ortho to - N₃)

Table 2: 13C NMR Spectroscopic Data for 4-Azidobenzoic Acid[2]

Chemical Shift (δ, ppm)	Assignment
166.9	-СООН
144.4	Ar-C (para to -COOH)
131.6	Ar-C (ortho to -COOH)
127.7	Ar-C (ipso to -COOH)
119.6	Ar-C (ortho to -N₃)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-azidobenzoic acid** shows characteristic absorption bands for the azide, carboxylic acid, and aromatic functionalities.[1]

Table 3: FT-IR Spectroscopic Data for 4-Azidobenzoic Acid[1][3]



Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
2107 - 2129	Azide (-N <sub>3</sub> )	Asymmetric Stretch
2500 - 3300	Carboxylic Acid (-OH)	O-H Stretch
1672 - 1700	Carbonyl (C=O)	C=O Stretch
1450 - 1600	Aromatic Ring	C=C Stretch

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. **4-Azidobenzoic acid** exhibits a strong absorption maximum in the UV region.[1][4]

Table 4: UV-Vis Spectroscopic Data for 4-Azidobenzoic Acid[1][4]

λmax (nm)	Solvent	Electronic Transition
~274	Not Specified	$\pi \to \pi^*$

## **Experimental Protocols**

This section outlines the methodologies for the synthesis and spectroscopic analysis of **4-azidobenzoic acid**.

## **Synthesis of 4-Azidobenzoic Acid**

A common synthetic route to **4-azidobenzoic acid** involves the diazotization of 4-aminobenzoic acid followed by reaction with sodium azide.[2]

#### Materials:

- 4-Aminobenzoic acid
- Concentrated Hydrochloric Acid (HCl)
- Water (H<sub>2</sub>O)



- Sodium Nitrite (NaNO<sub>2</sub>)
- Sodium Azide (NaN₃)
- Ethyl Acetate
- 1 N Sodium Hydroxide (NaOH)
- 1 N Hydrochloric Acid (HCl)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:[2]

- A suspension of 4-aminobenzoic acid (4.5 g, 33 mmol) in water (25 mL) is prepared in a round-bottom flask and stirred vigorously.
- Concentrated HCl (5.6 mL) is added dropwise to the suspension.
- The mixture is cooled to 0 °C in an ice-salt bath.
- A solution of sodium nitrite (2.3 g, 33 mmol) in water (10 mL) is added slowly over approximately 30 minutes.
- Subsequently, a solution of sodium azide (2.14 g, 33 mmol) in water (25 mL) is added slowly
  with vigorous stirring.
- The cooling bath is removed, and the reaction is stirred for an additional 90 minutes.
- Water (100 mL) and ethyl acetate (125 mL) are added, and the phases are separated.
- The aqueous phase is extracted twice with ethyl acetate (50 mL).
- The combined organic phases are washed with 1 N NaOH (40 mL).
- The aqueous phase is acidified with 1 N HCl (80 mL), during which ethyl acetate (150 mL) is added in portions to dissolve the precipitating product.



 The organic phase is separated, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 4-azidobenzoic acid as a yellow solid.

## **Spectroscopic Analysis**

Sample Preparation: A sufficient amount of **4-azidobenzoic acid** is dissolved in deuterated dimethyl sulfoxide (DMSO- $d_6$ ) to prepare a solution of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

<sup>1</sup>H and <sup>13</sup>C NMR Acquisition:

- Instrument: Bruker Avance-400 spectrometer (or equivalent).
- Frequency: 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.[2]
- Solvent: DMSO-d<sub>6</sub>.[2]
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹H NMR Parameters: A standard single-pulse experiment is performed.
- 13C NMR Parameters: A proton-decoupled experiment is performed to obtain singlets for each carbon atom.

Sample Preparation (KBr Pellet Method):[5]

- Approximately 1-2 mg of 4-azidobenzoic acid is finely ground in an agate mortar.
- About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.
- The sample and KBr are thoroughly mixed by grinding until a homogenous powder is obtained.
- A portion of the mixture is transferred to a pellet-forming die.



 The die is placed in a hydraulic press, and pressure is applied to form a transparent or translucent pellet.

IR Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is also recorded for background correction.

Sample Preparation: A stock solution of **4-azidobenzoic acid** is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., methanol or ethanol) to a specific concentration. This stock solution is then diluted to an appropriate concentration for analysis, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

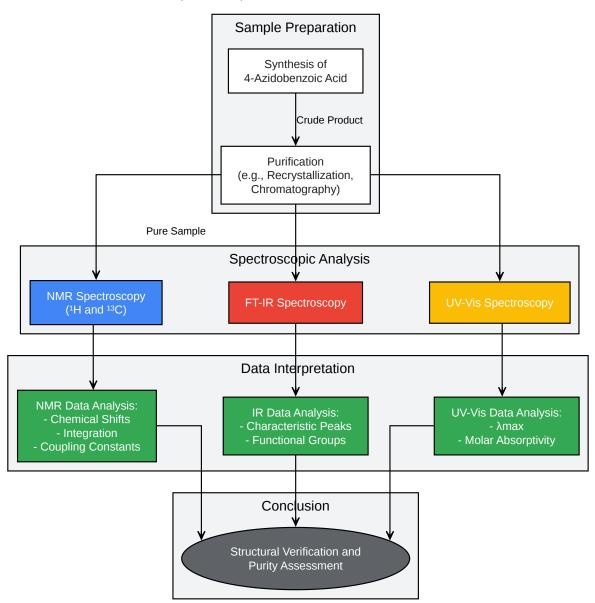
#### **UV-Vis Spectrum Acquisition:**

- The spectrophotometer is blanked using the same solvent as used for the sample solution.
- The sample solution is placed in a quartz cuvette.
- The absorbance is measured over a wavelength range of approximately 200-400 nm to determine the absorption maximum (λmax).

## **Workflow for Spectroscopic Characterization**

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-azidobenzoic acid**.





Workflow for Spectroscopic Characterization of 4-Azidobenzoic Acid

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